3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile
Description
Properties
Molecular Formula |
C12H10F3NO |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
3-oxo-4-[4-(trifluoromethyl)phenyl]pentanenitrile |
InChI |
InChI=1S/C12H10F3NO/c1-8(11(17)6-7-16)9-2-4-10(5-3-9)12(13,14)15/h2-5,8H,6H2,1H3 |
InChI Key |
RWEDRWVXWFHVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable nitrile compound under specific conditions. One common method involves the use of ethyl alpha-bromoacetate and zinc in tetrahydrofuran to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes steps such as reaction, purification, and crystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-(4-(trifluoromethyl)phenyl)pentanoic acid.
Reduction: Formation of 3-amino-4-(4-(trifluoromethyl)phenyl)pentanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molecular Weight : 241.21 g/mol
- CAS Number : 2028321-39-1
The compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.
Medicinal Chemistry
3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with biological targets effectively.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown promising results in targeting specific cancer pathways.
- Enzyme Inhibition : The nitrile group can participate in interactions that may inhibit enzymes relevant to various diseases, including cancer and diabetes.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It can be used to synthesize more complex organic molecules through various reactions, including nucleophilic substitutions and cycloadditions.
| Reaction Type | Example Reaction | Conditions |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines to form substituted derivatives | Base-catalyzed conditions |
| Cycloaddition | Formation of cyclic compounds using dienes | Heat or light activation |
Material Science
Due to its unique chemical properties, this compound can be utilized in the development of new materials:
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Case Study 1: Anticancer Activity
A study conducted on similar trifluoromethyl-substituted compounds demonstrated their ability to inhibit the growth of human cancer cell lines. The mechanism involved the disruption of cellular signaling pathways critical for cancer cell survival. The IC values reported were in the low micromolar range, indicating significant potency.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors has highlighted the potential of nitrile-containing compounds in modulating enzyme activity. For instance, a related compound was shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment, with an IC value of approximately 0.91 μM.
Mechanism of Action
The mechanism of action of 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and functional differences between 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile and related compounds:
Key Observations :
- Substituent Effects: The trifluoromethyl group in the target compound increases lipophilicity compared to the triazole in 4-Methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile, which may enhance herbicidal activity .
- Molecular Weight : Bulkier substituents, such as bis(trifluoromethyl)phenyl in the analog from , result in higher molecular weights (460.41 vs. 241.21), which may affect solubility and pharmacokinetics.
Biological Activity
3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a nitrile functional group. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential applications in various fields.
- Molecular Formula : C12H10F3N
- Molecular Weight : Approximately 241.21 g/mol
- Functional Groups : Ketone (3-oxo), nitrile (pentanenitrile), and trifluoromethyl-substituted phenyl ring.
The biological activity of this compound can be attributed to the presence of both the carbonyl and nitrile functional groups. These groups allow for various interactions with biological targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other compounds with trifluoromethyl groups that enhance binding affinity due to their electron-withdrawing nature .
- Protein-Ligand Interactions : Molecular docking studies suggest that the trifluoromethyl group contributes significantly to protein-ligand interactions, enhancing the compound's biological efficacy .
Antidiabetic Potential
Research indicates that compounds with structural similarities to this compound have demonstrated promising antidiabetic activities. For instance, related compounds have shown inhibition of alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), both critical targets in diabetes management. The IC50 values for these activities were reported as follows:
| Compound | Target | IC50 (µM) |
|---|---|---|
| Example Compound | Alpha-Amylase | 2.00 |
| Example Compound | PTP-1B | 0.91 |
These findings suggest that this compound could exhibit similar activities, warranting further investigation into its antidiabetic properties .
Antioxidant Activity
Compounds containing trifluoromethyl groups are often associated with enhanced antioxidant properties. The antioxidant potential can be evaluated using assays such as DPPH free radical scavenging. Preliminary studies indicate that related compounds exhibit significant antioxidant activity, which may also be applicable to this compound:
| Assay | IC50 (µM) |
|---|---|
| DPPH Scavenging | 2.36 (compared to Ascorbic Acid at 0.85) |
This suggests that the compound may protect against oxidative stress, a factor in various diseases including diabetes and cancer .
Case Studies and Research Findings
- In Vitro Studies : Several studies have assessed the biological activity of related compounds through in vitro assays targeting enzyme inhibition and antioxidant capacity. For example, a study reported that a similar compound inhibited alpha-glucosidase with an IC50 value comparable to standard drugs used for diabetes treatment .
- Molecular Docking Studies : Docking simulations have indicated strong binding affinities between the compound and various enzyme targets, suggesting potential therapeutic applications in metabolic disorders .
- Toxicity Assessments : Toxicity studies conducted on related compounds have shown no significant adverse effects at therapeutic doses in animal models, indicating a favorable safety profile for further research on this compound .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Oxo-4-(4-(trifluoromethyl)phenyl)pentanenitrile?
The synthesis of β-keto nitriles like this compound often involves electrophilic substitution or condensation reactions. A validated approach includes reacting substituted phenyl precursors with nitrile-containing intermediates under basic conditions. For example, 3-oxo-propionitriles can be synthesized via electrophilic attack of phenylisothiocyanate on nitrile precursors, followed by reaction with acyl chlorides (e.g., chloroacetyl chloride) . Microwave-assisted synthesis may enhance reaction efficiency for trifluoromethyl-containing analogs, as demonstrated in similar systems .
Q. How should researchers characterize the structural purity of this compound?
X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used for small-molecule crystallography . Complementary techniques include:
- NMR : ¹³C and ¹⁹F NMR to confirm trifluoromethyl group integration.
- HPLC-MS : To detect impurities (e.g., unreacted precursors or byproducts).
- IR Spectroscopy : Verify the presence of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups.
Q. What safety protocols are critical for handling this compound?
While specific toxicological data are limited for this compound, general nitrile safety guidelines apply:
- PPE : Use chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles.
- Respiratory Protection : For aerosolized forms, use P95 respirators (NIOSH standard) or equivalent .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
Density Functional Theory (DFT) calculations can model reaction intermediates and transition states. For example:
- Electrophilic Substitution : Calculate activation energies for trifluoromethyl group positioning on the phenyl ring.
- Solvent Effects : Use COSMO-RS models to predict solvent interactions in nitrile-forming steps.
Software suites like Gaussian or ORCA are recommended for these analyses.
Q. What strategies resolve crystallographic ambiguities in structurally similar nitriles?
For challenging crystallographic data (e.g., twinning or low-resolution diffraction):
- Dual-Space Methods : SHELXD can solve structures using Patterson or direct methods, even with incomplete datasets .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and assess disorder .
- WinGX Suite : Integrate refinement, structure validation, and publication-ready graphics .
Q. How does the trifluoromethyl group influence biological activity in related compounds?
In antimicrobial studies, trifluoromethyl groups enhance lipophilicity and membrane penetration. For example, analogs like (2E)-3-[3-(trifluoromethyl)phenyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibit potent antistaphylococcal activity (MICs as low as 0.15 µM) due to improved target binding and metabolic stability . Similar principles may apply to this compound in drug discovery contexts.
Q. What analytical techniques quantify trace impurities in synthesized batches?
- LC-MS/MS : Detect sub-ppm impurities using high-resolution mass spectrometry.
- GC-FID : Monitor volatile byproducts (e.g., unreacted nitrile precursors).
- ICP-MS : Screen for heavy metal catalysts (e.g., Pd or Cu residues from coupling reactions).
Q. How can researchers address contradictory data in reaction yield optimization?
Contradictions often arise from unaccounted variables:
- DoE (Design of Experiments) : Use factorial designs to test temperature, solvent polarity, and catalyst loading interactions.
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation in real time.
- Statistical Validation : Apply ANOVA to distinguish significant factors from experimental noise.
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
